Ethyldiethoxysilane

Description

Significance of Organosilicon Compounds in Contemporary Material Science and Chemical Synthesis

Organosilicon compounds, characterized by silicon-carbon bonds, are fundamental to modern material science and chemical synthesis. numberanalytics.comresearchgate.net Their unique properties, such as thermal stability, chemical inertness, and flexibility, make them invaluable in creating advanced materials. iust.ac.ir These compounds are utilized as coatings, adhesives, and sealants. iust.ac.ir In chemical synthesis, they serve as crucial intermediates, reagents, and catalysts in a variety of reactions, including cross-coupling and hydrosilylation. numberanalytics.com The stability of the silicon-carbon bond allows for the construction of complex molecules, while the versatility of silicon-containing functional groups enables a wide range of chemical transformations. numberanalytics.comontosight.ai

Overview of Alkoxysilanes as Precursors in Advanced Chemical Systems

Alkoxysilanes are a critical class of organosilicon compounds that serve as precursors for a multitude of advanced chemical systems, particularly in the synthesis of silicon-based materials. mdpi.comontosight.ai These compounds, which contain hydrolyzable alkoxy groups (like methoxy (B1213986) or ethoxy), are primary components in the sol-gel process. researchgate.net This process involves the hydrolysis and subsequent condensation of alkoxysilane precursors to form a three-dimensional polysiloxane network. researchgate.net The ability to modify the organic and inorganic components of these materials allows for the creation of hybrid materials with tailored properties for applications in coatings, electronics, and biomedical devices. iust.ac.irmdpi.com

Positioning of Ethyldiethoxysilane within the Alkoxysilane Family for Research Applications

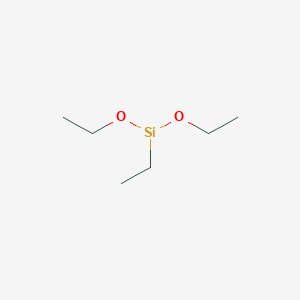

This compound (C6H16O2Si) is a specific type of alkoxysilane that features an ethyl group and two ethoxy groups attached to a central silicon atom. lookchem.com Within the alkoxysilane family, it is recognized for its role as a crosslinking agent and a silane (B1218182) coupling agent. lookchem.com In research, its bifunctional nature, possessing both a stable silicon-ethyl bond and reactive ethoxy groups, makes it a valuable building block. It is used in the synthesis of silicone polymers and in modifying the surfaces of materials to improve adhesion and other properties. lookchem.com For instance, it has been investigated for its potential in creating dielectric films for integrated circuits and in the direct synthesis of other organosilanes. google.comresearchgate.net

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C6H16O2Si |

| Appearance | Colorless liquid |

| Molar Mass | 148.28 g/mol |

| Boiling Point | 134-135 °C |

| Density | 0.84 g/mL at 25 °C |

Note: The properties listed are typical values and may vary slightly.

Structure

2D Structure

Properties

Molecular Formula |

C6H15O2Si |

|---|---|

Molecular Weight |

147.27 g/mol |

InChI |

InChI=1S/C6H15O2Si/c1-4-7-9(6-3)8-5-2/h4-6H2,1-3H3 |

InChI Key |

ZWTJVXCCMKLQKS-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](CC)OCC |

Origin of Product |

United States |

Synthesis Methodologies and Mechanistic Investigations of Ethyldiethoxysilane

Direct Synthesis Approaches to Ethyldiethoxysilane

Direct synthesis represents a significant pathway for the industrial production of alkoxysilanes. This approach avoids the use of pre-formed silicon-halogen intermediates, which are common in traditional Grignard-based routes, thereby offering a more environmentally benign and cost-effective process. The core of this method is the reaction of silicon metal with alcohols and other organic molecules.

Direct Reaction of Silicon with Ethanol (B145695) and Ethylene (B1197577) for this compound Production

Influence of Reaction Parameters on Selectivity and Conversion Rates

Pressure Effects of Ethylene and Ethanol

The partial pressures of the gaseous reactants, ethylene and ethanol, play a crucial role in the direct synthesis process. Studies have shown that increasing the ethylene pressure can favor the formation of ethyl-substituted silanes. For instance, in a copper-catalyzed system, adjusting the ethylene partial pressure directly influences the product distribution. While specific quantitative data is proprietary and varies with the catalyst and reactor setup, the general trend indicates that a higher ethylene concentration in the reaction zone increases the likelihood of ethylene insertion into Si-H bonds, a key step in forming the ethyl group on the silicon atom. Conversely, the ethanol pressure must be carefully balanced to ensure sufficient formation of reactive ethoxy groups on the silicon surface without excessively favoring the production of fully substituted tetraethoxysilane.

Temperature Dependence and Optimization

Reaction temperature is a critical parameter that significantly affects both the reaction rate and the selectivity of the synthesis. The direct reaction of silicon with ethanol and ethylene is typically conducted within a temperature range of 180°C to 300°C. Optimal temperatures are often found between 200°C and 240°C. Below this range, the reaction rate is often too slow to be commercially viable. Above this optimal window, thermal decomposition of the reactants and products can occur, leading to the formation of undesirable by-products and a decrease in the selectivity for this compound. The thermal stability of the silane (B1218182) products and the activation energies of the competing reaction pathways are key factors in determining the ideal temperature profile for the synthesis.

The table below illustrates the general impact of temperature on the reaction, based on findings from studies on direct synthesis.

Table 1: Influence of Temperature on this compound Synthesis

| Temperature Range | Silicon Conversion Rate | Selectivity for this compound | Observations |

|---|---|---|---|

| < 180°C | Low | Moderate | Reaction is slow; kinetics are limited. |

| 200°C - 240°C | High | Optimized | Favorable balance between reaction rate and product stability. |

Catalysts are indispensable for achieving high efficiency and selectivity in the direct synthesis of this compound. They facilitate the reaction between the relatively inert elemental silicon and the organic substrates.

Copper-based catalysts are widely employed in the direct synthesis of alkoxysilanes, including this compound. These catalysts, often in the form of copper(I) chloride or other copper compounds, are used to activate the silicon surface. The catalyst facilitates the cleavage of Si-Si bonds in the silicon lattice and promotes the formation of reactive silyl (B83357) species. In the reaction with ethanol and ethylene, the copper catalyst is believed to play a multifaceted role. It aids in the formation of an active contact mass containing copper silicide phases, which are crucial for the reaction to proceed. The presence of copper significantly lowers the activation energy of the process, allowing the reaction to occur at lower temperatures and with higher rates than the uncatalyzed reaction. The choice and concentration of the copper catalyst, along with any co-catalysts or promoters, are key to steering the reaction towards the preferential formation of this compound over other possible products like triethoxysilane (B36694) or tetraethoxysilane.

Catalytic Systems for this compound Synthesis

Copper-Based Catalysts in Silicon-Ethanol Reactions

Comparative Analysis of Copper Chloride (CuCl), Copper Hydroxide (B78521) (Cu(OH)2), Copper Oxide (CuO), and Copper Sulfate (B86663) (CuSO4) Catalysts

The direct synthesis of alkoxysilanes, including this compound, from elemental silicon and an alcohol is effectively catalyzed by various copper compounds. A comparative analysis of different copper catalysts, such as copper chloride (CuCl), copper hydroxide (Cu(OH)2), copper oxide (CuO), and copper sulfate (CuSO4), has been conducted to determine their relative activities and selectivities.

Among these, CuCl has demonstrated the highest activity in the alkoxylation reaction. researchgate.netresearchgate.net In contrast, the use of Cu2O and CuO as catalysts primarily leads to the formation of tetraalkoxysilanes. researchgate.net The uncatalyzed reaction, for its part, shows negligible reaction rates. researchgate.net The choice of catalyst significantly influences the product distribution. For instance, in the reaction of silicon with methanol (B129727), copper(II) acetate (B1210297) and copper(I) oxide resulted in high silicon conversions (82%) but low selectivities for the desired trimethoxysilane (B1233946) (<19%). researchgate.net

Table 1: Comparison of Copper Catalysts in Alkoxysilane Synthesis

| Catalyst | Relative Activity | Primary Product Selectivity | Reference |

|---|---|---|---|

| Copper Chloride (CuCl) | Highest | Trialkoxysilanes | researchgate.net, researchgate.net |

| Copper(I) Oxide (Cu2O) | Lower | Tetraalkoxysilanes | researchgate.net |

| Copper(II) Oxide (CuO) | Lower | Tetraalkoxysilanes | researchgate.net |

| Copper Sulfate (CuSO4) | Lower | Not specified | researchgate.net, researchgate.net |

| Copper(II) Acetate | High Conversion | Low for Trimethoxysilane | researchgate.net |

| Copper(I) Oxide | High Conversion | Low for Trimethoxysilane | researchgate.net |

Role of Catalyst Pretreatment and Activation

Catalyst pretreatment and activation are critical steps that significantly impact the catalytic performance in this compound synthesis. The temperature at which the catalyst is pre-heated plays a crucial role. High-temperature pre-heating (above 500 °C) has been found to result in a lower reaction rate compared to pre-heating at slightly lower temperatures (below 350 °C). researchgate.net

When a mixture of CuCl and silicon is pretreated under a nitrogen stream, different active species are formed at different temperatures. Metallic copper (Cu⁰) phase appears at temperatures between 260–500 °C, while the Cu3Si phase is formed between 280–500 °C. researchgate.net The pretreatment temperature directly influences the selectivity of the reaction. Pretreatment of the CuCl/Si mixture at 240–300 °C favors the formation of triethoxysilane. researchgate.net Conversely, pretreatment at 500 °C favors the formation of tetraethoxysilane. researchgate.net

The activation of the contact mass of silicon powder and a composite catalyst of CuCl and Cu2O using different methods such as argon (Ar), hydrogen-argon (H2/Ar), and methyl chloride (CH3Cl) leads to varying catalytic performances. researchgate.net Activation with methyl chloride has been shown to yield the highest silicon conversion and product yield. researchgate.net This is attributed to the promotion of CuxSi formation, which contributes to the generation of a more active Cu15Si4 phase. researchgate.net

Impact of Additives on Catalytic Performance and Selectivity

Additives can be intentionally introduced into the reaction system to modify the catalytic performance and enhance the selectivity towards the desired product. These additives can act as promoters or poisons, altering the surface chemistry of the catalyst.

Use of Thiophene (B33073) and Propyl Chloride as Copper Catalyst Poisons

In the synthesis of alkoxysilanes, the formation of tetraalkoxysilane is often an undesired side reaction. This secondary reaction is catalyzed by metallic copper, which can form on the silicon surface during the primary reaction. researchgate.net To suppress this side reaction and improve the selectivity for the desired trialkoxysilane, catalyst poisons such as thiophene and propyl chloride can be added to the alcohol feed. researchgate.netresearchgate.net

The addition of a small amount of thiophene to the methanol feed has been shown to increase the selectivity for trimethoxysilane to almost 100%. researchgate.net Thiophene effectively poisons the metallic copper sites responsible for the conversion of trialkoxysilane to tetraalkoxysilane. researchgate.netlookchem.com Propyl chloride has also been found to be an effective additive for improving selectivity. researchgate.net The chloride ions are thought to transfer to the surface of the metallic copper, poisoning its catalytic activity for the secondary reaction. researchgate.net

Slurry Phase Reaction Dynamics in Organosilane Synthesis

The synthesis of organosilanes, including this compound, can be carried out in a slurry phase reactor. researchgate.netresearchgate.net In this setup, fine solid particles of the silicon and catalyst are suspended in a liquid medium, which can be one of the reactants or an inert solvent like dibenzyltoluene. researchgate.netresearchgate.net This configuration offers several advantages, including excellent mixing and heat transfer characteristics. engineering.org.cn

Slurry reactors are particularly useful for reactions involving solid catalysts and liquid or gaseous reactants. numberanalytics.comamt.uk The reaction of elemental silicon with methanol in the presence of copper chloride as an activator has been successfully demonstrated in a slurry phase system. researchgate.netresearchgate.net The reaction temperature is a critical parameter, with an optimum temperature of 240 °C identified for the direct synthesis of trimethoxysilane in one study. researchgate.net The use of a slurry reactor allows for continuous operation and can lead to high yields and selectivities. researchgate.net

Fundamental Mechanistic Pathways in this compound Formation

The formation of this compound is believed to proceed through a series of complex mechanistic steps on the surface of the copper catalyst. While the exact mechanism is still a subject of investigation, it is generally accepted that the reaction involves the formation of active copper-silicon species.

In the case of CuCl-catalyzed reactions, it is proposed that the CuCl first decomposes into copper and chlorine ions. researchgate.net The copper ions then combine with silicon to form a Cu-Si alloy. researchgate.net It is believed that a Cu-Si-Cl complex acts as the active site for the formation of triethoxysilane, whereas metallic copper crystallites are the active sites for the formation of tetraethoxysilane. researchgate.net

Some researchers have proposed a mechanism involving the generation of silylene active centers through the interaction of silicon with the copper-containing catalyst. researchgate.net These highly reactive silylene species then react with the alcohol to form the desired alkoxysilane product. researchgate.net The reaction of silicon with ethanol has been shown to produce this compound with a 14% selectivity at a 43% silicon conversion. lookchem.com

Catalytic Mechanisms of Direct Alkoxylation Reactions

The direct synthesis of alkoxysilanes, including this compound, is a heterogeneously catalyzed gas-solid reaction. Copper, particularly in the form of copper(I) chloride (CuCl), is a widely used and highly effective catalyst for this transformation. researchgate.net The catalytic process is initiated by the reaction between the copper catalyst and silicon at elevated temperatures.

Research indicates that different copper species act as the active sites for the formation of different products. researchgate.net For instance, in the synthesis of ethoxysilanes from ethanol and silicon, it has been proposed that Cu-Si-Cl complex species are the active sites for the formation of triethoxysilane. researchgate.net Conversely, metallic copper (Cu⁰) crystallites are believed to be the active sites that catalyze the formation of tetraethoxysilane. researchgate.net The pretreatment temperature of the copper catalyst and silicon mixture significantly influences which of these species predominates, thereby controlling the selectivity of the reaction. researchgate.net Pretreatment at lower temperatures (e.g., 240–300 °C) favors the formation of triethoxysilane, while higher temperatures (e.g., 500 °C) promote the synthesis of tetraethoxysilane. researchgate.net

Table 1: Influence of Catalyst Pretreatment Temperature on Ethoxysilane Selectivity

| Pretreatment Temperature | Favored Product | Proposed Active Site | Reference |

|---|---|---|---|

| 240–300 °C | Triethoxysilane | Cu-Si-Cl complex | researchgate.net |

| 500 °C | Tetraethoxysilane | Metallic Cu⁰ crystallite | researchgate.net |

Proposed Silylene Intermediates in Alkoxysilane Synthesis

A key mechanistic proposal for the direct synthesis of alkoxysilanes involves the formation of silylene intermediates on the catalyst surface. mdpi.comlookchem.com Silylenes are divalent silicon species (R₂Si:) that are highly reactive. In this mechanism, silicon atoms from the bulk material diffuse to the surface and into a copper-rich region, where they form reactive silylene species. mdpi.com

Once formed, the surface silylene intermediate reacts with alcohol molecules. For example, a surface silylene (I) reacts with a molecule of methanol (or ethanol) to form a saturated surface entity (II). lookchem.com This species can then undergo subsequent insertions of alcohol molecules. mdpi.comlookchem.com The process continues with attacks from other alcohol molecules, ultimately leading to the formation of the alkoxysilane product, which then desorbs from the active site. mdpi.com The silylene intermediate is regenerated on the surface by the continued diffusion of silicon atoms, allowing the catalytic cycle to continue. mdpi.comlookchem.com This mechanism helps explain the formation of the Si-H bond in products like triethoxysilane and the Si-C bond in organosilanes like this compound, where the latter involves the reaction of a surface silylene intermediate with an alkene like ethylene. lookchem.com

Role of Aldehyde Intermediates from Alcohol Dehydrogenation

This dehydrogenation process can have a complex effect on the synthesis. It is often considered an inhibitory reaction because the resulting aldehyde can poison the catalyst surface. lookchem.comresearchgate.net For example, research has shown that the intentional addition of acetaldehyde (B116499) to the reaction system during triethoxysilane synthesis can completely halt the formation of the product. lookchem.com The aldehydes are thought to cover the copper surface, preventing the desired reactions from occurring. lookchem.com

However, under certain conditions, aldehyde intermediates are believed to play a role in the formation of specific organosilanes. Research into the synthesis of methyldimethoxysilane (B100820) from methanol showed that formaldehyde, formed from the dehydrogenation of methanol, is a reaction intermediate for the product's formation. lookchem.comresearchgate.net This suggests that while aldehyde formation can inhibit the synthesis of some products, it may be a necessary step for the creation of others. In the reaction of silicon with ethanol, a selectivity of 14% for this compound has been achieved, indicating that the complex interplay of reactions, including potential aldehyde involvement, leads to a mixture of products. researchgate.net

Table 2: Selectivity and Conversion Data for this compound Synthesis

| Product | Reactants | Selectivity | Silicon Conversion | Reference |

|---|---|---|---|---|

| This compound | Silicon, Ethanol | 14% | 43% | researchgate.net |

Surface Reaction Mechanisms on Silicon and Catalyst Interfaces

The synthesis of this compound via the direct process is fundamentally a surface-mediated reaction, with the critical steps occurring at the interface between the solid silicon, the copper catalyst, and the gaseous ethanol reactant. The process begins with the activation of the silicon surface through the formation of a contact mass with the copper catalyst, typically CuCl. researchgate.netmdpi.com

At reaction temperatures, a series of transformations occur at this interface. A copper-rich silicon region forms on the surface, into which silicon atoms migrate to generate the reactive silylene species. mdpi.com The system is dynamic, with multiple chemical forms of silicon present, ranging from the polycrystalline bulk silicon to interfacial copper-silicon alloys (e.g., Cu₃Si) and finally to molecular forms in the gas phase. mdpi.com

The catalyst itself is not static. Metallic copper phases can form on the silicon surface during the reaction. lookchem.com These metallic copper sites can catalyze the further reaction of trialkoxysilanes with alcohol to yield tetraalkoxysilanes, which can decrease the selectivity for the desired tri-substituted product. researchgate.net Additives like thiophene can be introduced to poison these metallic copper sites, thereby inhibiting the formation of the tetra-substituted by-product and increasing the selectivity towards products like trimethoxysilane to nearly 100%. lookchem.comresearchgate.net The interaction between the catalyst and silicon is therefore a complex, multi-stage process involving different active sites and intermediate phases that dictate the final product distribution. researchgate.netmdpi.com

Computational Studies in Ethyldiethoxysilane Chemistry

Density Functional Theory (DFT) Applications for Reaction Pathway Elucidation

Density Functional Theory (DFT) has become a important tool in computational quantum mechanics for investigating the electronic structure of many-body systems, including molecules like ethyldiethoxysilane. wikipedia.orgwiley-vch.de By focusing on the electron density rather than the complex multi-electron wavefunction, DFT offers a balance between computational cost and accuracy, making it suitable for studying complex chemical reactions. wikipedia.orgnumberanalytics.com

Transition State Analysis and Rate Constant Prediction

A key application of DFT is the elucidation of reaction pathways by identifying and characterizing transition states. numberanalytics.comgithub.io The transition state represents the highest energy point along a reaction coordinate and is crucial for determining the reaction's feasibility and rate. numberanalytics.com Computational methods, such as DFT, can be used to locate these high-energy structures and perform frequency analysis to confirm they are true transition states (characterized by a single imaginary frequency). github.ioresearchgate.net

Once the transition state is identified, Transition State Theory (TST) can be employed to predict the reaction rate constant. numberanalytics.comquantumatk.com TST assumes that the rate is governed by the energy difference between the reactants and the transition state, known as the activation energy. numberanalytics.com While TST provides an upper bound to the true rate constant, it serves as a valuable tool for comparing the feasibility of different reaction pathways. libretexts.org

Table 1: Key Aspects of Transition State Analysis

| Concept | Description | Computational Role |

| Transition State | A high-energy, transient molecular configuration that exists between reactants and products. numberanalytics.com | DFT is used to locate the geometry and energy of the transition state. researchgate.net |

| Activation Energy | The minimum energy required for a reaction to occur, corresponding to the energy of the transition state relative to the reactants. numberanalytics.com | Calculated as the energy difference between the DFT-optimized transition state and reactant structures. |

| Rate Constant | A measure of the speed of a chemical reaction. | Predicted using Transition State Theory (TST) based on the calculated activation energy. numberanalytics.comquantumatk.com |

| Intrinsic Reaction Coordinate (IRC) | The minimum energy path connecting the transition state to the reactants and products. github.io | IRC calculations verify that the identified transition state correctly connects the desired reactants and products. github.io |

Understanding Surface Structure Effects on Reaction Selectivity

The selectivity of a chemical reaction, particularly in heterogeneous catalysis, is highly dependent on the structure of the catalyst surface. ustc.edu.cnuni-muenster.de DFT calculations are instrumental in understanding how the atomic arrangement of a surface influences the adsorption of reactants and the energetics of different reaction pathways. ustc.edu.cnresearchgate.net

For instance, studies on different crystal facets of a catalyst have shown that the activity and selectivity can vary significantly. ustc.edu.cn DFT can model the interaction of molecules like this compound with these different surfaces, revealing which sites are most favorable for adsorption and subsequent reaction. By calculating the energy barriers for various possible reactions on different surface models, researchers can predict the most likely products, thus explaining the observed selectivity. mdpi.comresearchgate.net This knowledge is crucial for the rational design of catalysts with improved performance. ustc.edu.cn

Kinetic Monte Carlo (KMC) Simulations in Heterogeneous Catalysis

In the context of this compound chemistry, first-principles KMC (1p-KMC) combines the accuracy of DFT-calculated rate constants with the ability of KMC to simulate the collective behavior of many molecules on a catalyst surface. ucl.ac.uktum.de This approach can bridge the gap between the molecular level and the macroscopic behavior of a catalytic system, providing insights into reaction kinetics, surface coverage, and catalyst deactivation over time. nih.govucl.ac.uktum.de The challenge in these simulations often lies in the disparity of timescales between fast processes like surface diffusion and slow chemical reactions, which can be addressed with advanced algorithms. frontiersin.org

Theoretical Investigations of Silane (B1218182) Coupling Agent Interactions

Silane coupling agents, including this compound, are used to promote adhesion between inorganic substrates and organic polymers. nih.govmdpi.com Computational studies are vital for understanding the mechanism of this interaction at the molecular level. The process generally involves the hydrolysis of the silane's alkoxy groups to form silanols, which then condense with hydroxyl groups on the substrate surface. mdpi.comncsu.edu

Theoretical models, often employing DFT, can investigate the hydrolysis and condensation reactions, as well as the adsorption of the silane molecules on various surfaces. ncsu.edu These studies can elucidate the structure of the resulting siloxane layer, predicting whether it forms a monolayer or a more complex, cross-linked network. nih.gov The orientation of the adsorbed molecules and the nature of the chemical bonds formed with the surface are key factors determining the effectiveness of the coupling agent, and these can be explored in detail through computational analysis. nih.gov

Table 2: Investigated Interactions of Silane Coupling Agents

| Interaction | Description | Computational Approach |

| Hydrolysis | Reaction of this compound with water to form silanols. ncsu.edu | DFT calculations of reaction pathways and energy barriers. |

| Condensation | Reaction of silanols with surface hydroxyl groups or other silanols to form siloxane bonds. mdpi.com | Modeling of condensation reactions on substrate surfaces. |

| Adsorption | The binding of this compound or its hydrolysis products to the substrate. | Calculation of adsorption energies and geometries on different surface models. ncsu.edu |

| Polymer Interaction | The interaction of the organic functional group of the silane with the polymer matrix. | Molecular dynamics simulations can be used to study the interface between the silane layer and the polymer. |

Advanced Computational Methodologies for Organosilicon Systems

The field of computational chemistry is continually evolving, with new methods being developed to provide more accurate and efficient predictions for complex systems like organosilicon compounds. acs.org High-level composite quantum chemical methods, such as W1X-1, offer benchmark accuracy for calculating thermochemical properties like enthalpies of formation, although they are computationally expensive. acs.org

For larger systems, more cost-effective methods are often necessary. acs.org The development of new force fields specifically parameterized for organosilanes is improving the accuracy of molecular mechanics and dynamics simulations, which are essential for studying the conformational behavior and interactions of large organosilicon molecules and materials. rsc.org Furthermore, ongoing research into new DFT functionals and post-Hartree-Fock methods continues to enhance the predictive power of computational studies in organosilicon chemistry. numberanalytics.com These advancements are crucial for tackling increasingly complex challenges, from designing novel catalysts to predicting the properties of new silicon-based materials. mdpi.com

Ethyldiethoxysilane in Sol Gel Chemistry and Hybrid Materials

Role of Ethyldiethoxysilane as a Silicate Precursor in Sol-Gel Processing

This compound serves as a functional precursor in sol-gel processing, a versatile wet-chemical technique used to fabricate glass and ceramic materials. wikipedia.org The sol-gel process involves the transition of a colloidal solution (sol) into an integrated network (gel) through hydrolysis and polycondensation reactions. wikipedia.orgencyclopedia.pub As an organoalkoxysilane, this compound possesses both hydrolyzable ethoxy groups that participate in the formation of the inorganic siloxane (Si-O-Si) backbone and a non-hydrolyzable ethyl group that imparts organic characteristics to the final material. google.comresearchgate.net This dual nature allows for its use in creating organic-inorganic hybrid materials where the ethyl group can modify the properties of the resulting silica (B1680970) network. researchgate.netnih.gov

The transformation of this compound from a monomer into a networked gel is governed by two fundamental reactions: hydrolysis and condensation. nih.gov

Hydrolysis: The process begins with the hydrolysis of the ethoxy groups (–OC₂H₅) in the presence of water, replacing them with hydroxyl groups (–OH), known as silanols. This reaction can be catalyzed by either an acid or a base. nih.govgelest.com

≡Si–OC₂H₅ + H₂O ⇌ ≡Si–OH + C₂H₅OH

The rate of hydrolysis is influenced by the steric and inductive effects of the substituents on the silicon atom. nih.govd-nb.info For this compound, the presence of two ethoxy groups results in a slower hydrolysis rate compared to methoxysilanes (e.g., methyltrimethoxysilane) due to the greater steric bulk of the ethoxy group. gelest.com The ethyl group, being an electron-donating group, also influences the electropositive character of the silicon atom, thereby affecting its susceptibility to nucleophilic attack by water. d-nb.info

Condensation: Subsequently, the newly formed silanol (B1196071) groups undergo condensation reactions with other silanols (water-producing condensation) or with remaining ethoxy groups (alcohol-producing condensation) to form stable siloxane (Si–O–Si) bonds, which constitute the backbone of the gel network. nih.gov

≡Si–OH + HO–Si≡ ⇌ ≡Si–O–Si≡ + H₂O ≡Si–OH + C₂H₅O–Si≡ ⇌ ≡Si–O–Si≡ + C₂H₅OH

| Silane (B1218182) Type | Relative Hydrolysis Rate | Influencing Factors |

| Methoxysilanes (e.g., MTMS) | Fast | Less steric hindrance from methoxy (B1213986) groups. gelest.com |

| Ethoxysilanes (e.g., this compound) | Moderate | Increased steric bulk of ethoxy groups slows the reaction compared to methoxy groups. gelest.com |

| Propoxysilanes | Slow | Greater steric hindrance from propoxy groups. |

This table provides a qualitative comparison of hydrolysis rates based on the steric hindrance of alkoxy groups.

Catalysts are substances that accelerate a chemical reaction without being consumed and are crucial for controlling the sol-gel process. energy.gov The choice between an acidic or basic catalyst profoundly alters the reaction mechanism, kinetics, and the structure of the resulting gel. nih.gov

Acidic Catalysis: Under acidic conditions (low pH), the oxygen atom of an ethoxy group is rapidly protonated, making the silicon atom more electrophilic and susceptible to attack by water. nih.govd-nb.info This mechanism generally leads to a high hydrolysis rate. However, the condensation rate is relatively slow, particularly for silanols on more sterically hindered or more condensed species. This kinetic behavior favors the formation of long, linear, or randomly branched polymer chains that entangle to form the gel network. nih.gov

Basic Catalysis: In a basic environment (high pH), the hydroxyl ion (OH⁻) acts as a strong nucleophile, directly attacking the silicon atom. d-nb.info Furthermore, the deprotonated silanol group (≡Si-O⁻) is a highly reactive species that readily attacks neutral silane molecules. While the hydrolysis rate is generally slower than in acidic conditions, the condensation rate is significantly accelerated. This leads to the formation of more compact, highly branched, and densely cross-linked clusters, which eventually link together to form the gel. This process often results in particulate or colloidal gels. nih.gov

| Catalyst Type | Hydrolysis Rate | Condensation Rate | Resulting Network Morphology |

| Acid (e.g., HCl) | Fast | Slow | Primarily linear or lightly branched polymers. nih.gov |

| Base (e.g., NH₄OH) | Slow | Fast | Highly branched, dense clusters (particulate). nih.gov |

This table summarizes the general effects of acidic and basic catalysts on the sol-gel process for alkoxysilanes.

The reaction environment, including the solvent type and the water-to-silane ratio, also plays a critical role. Solvents are used to homogenize the initially immiscible alkoxysilane and water phases. nih.gov A higher water concentration generally increases the hydrolysis rate, leading to a higher concentration of silanol groups and potentially faster gelation. gelest.com

Control over the final material's properties stems from the ability to manipulate the gel's network morphology and cross-linking density during the sol-gel process. d-nb.info this compound, being a difunctional precursor in terms of its hydrolyzable groups, primarily forms linear chains or rings. The non-hydrolyzable ethyl group acts as a network terminator at its point of attachment, inherently limiting the cross-linking density compared to trifunctional (e.g., methyltriethoxysilane) or tetrafunctional (e.g., tetraethoxysilane) precursors.

The key parameters for controlling the network are:

Catalyst Choice: As discussed, acid catalysis promotes chain-like polymers, while base catalysis results in particle-like aggregates. nih.gov

Water/Silane Ratio (r): A low value of r (sub-stoichiometric) results in incomplete hydrolysis, leaving unreacted alkoxy groups. This leads to a more organic, less cross-linked network. A high r value promotes more complete hydrolysis and a higher density of silanol groups, favoring a more extensively cross-linked and inorganic-like network. gelest.com

Co-condensation: this compound can be co-polymerized with tri- or tetra-functional silanes (like TEOS or MTES). This is a powerful strategy to precisely control the cross-linking density. The trifunctional or tetrafunctional silanes act as cross-linking nodes, while this compound provides linear extension and incorporates organic functionality. gmidental.com The ratio between these precursors directly dictates the final network's rigidity and chemical properties.

By carefully tuning these parameters, the morphology can be tailored from loosely entangled linear chains to densely packed clusters, thereby controlling properties such as porosity, mechanical strength, and hydrophobicity of the final material. researchgate.net

Influence of Catalysts (Acidic/Basic) and Reaction Environment on Gelation

Formation and Characterization of Organic-Inorganic Hybrid Materials Incorporating this compound

Organic-inorganic hybrid materials are composites at the molecular or nanometer scale, combining the distinct properties of both organic and inorganic components within a single material. mdpi.commdpi.com The use of this compound in sol-gel synthesis is a prime example of creating Class II hybrids, where the organic ethyl group is covalently bonded to the inorganic silica network. mdpi.com This integration offers properties that are not merely a sum of the individual parts but arise from the synergistic interplay between the two phases. mdpi.com

The design of hybrid films with tailored properties relies on the precise control of their chemical structure at the molecular level during the sol-gel process. nih.govsigmaaldrich.com

Key design principles include:

Selection of Precursors: The fundamental properties of the hybrid film are determined by the choice of precursors. This compound introduces flexibility and hydrophobicity due to its ethyl group. It can be combined with other precursors to achieve desired characteristics. For instance, co-condensing with tetraethoxysilane (TEOS) increases the inorganic character and hardness, while using a precursor with a long organic chain can enhance flexibility. gmidental.comnih.gov

Control of Reaction Stoichiometry: The molar ratio of precursors, water, and catalyst directly influences the final structure. Adjusting the ratio of this compound to a cross-linking agent like TEOS allows for fine-tuning of the cross-link density and, consequently, the film's mechanical properties and porosity. gmidental.com

Process Condition Optimization: Temperature, solvent choice, and reaction time affect the hydrolysis and condensation kinetics. nih.gov For film deposition via techniques like spin-coating or dip-coating, the viscosity of the sol is critical and can be controlled by managing the extent of polycondensation before application. nih.gov

Post-Processing Treatments: After deposition, thermal annealing can be used to further densify the film, remove residual solvents and organic templates, and complete the condensation reactions, thereby increasing the mechanical stability and altering the final chemical structure of the film. nih.gov

These principles allow for the creation of hybrid films with a wide range of tunable properties, such as hydrophobicity, mechanical flexibility, thermal stability, and optical transparency, for various applications. rsc.org

Hybrimers, or hybrid polymers, are materials in which organic and inorganic moieties are linked at the molecular level. When this compound is used as a precursor, it forms a siloxane-based hybrimer where the inorganic Si-O-Si backbone provides thermal stability and hardness, while the covalently bonded ethyl groups impart organic polymer-like characteristics. google.comnih.gov

Synthesis: The synthesis of these hybrimers typically follows the sol-gel route. This compound is hydrolyzed and condensed, often in conjunction with other alkoxysilanes, in a common solvent. scispace.com The process involves the controlled addition of water and a catalyst to initiate polymerization. The resulting sol, containing oligomeric and polymeric siloxane species, can then be processed into various forms, such as coatings, monoliths, or powders. wikipedia.org The final curing step, often involving heat or exposure to moisture, completes the cross-linking of the siloxane network. google.com

Properties: The incorporation of this compound imparts specific properties to the siloxane hybrid material:

Hydrophobicity: The non-polar ethyl groups on the surface of the material increase its water-repellent character compared to a purely inorganic silica gel.

Mechanical Flexibility: The ethyl groups disrupt the rigidity of the pure Si-O-Si network, acting as internal plasticizers and increasing the flexibility of the material.

Improved Adhesion: The organic nature of the ethyl groups can improve adhesion to polymeric substrates. google.com

These properties make this compound-modified hybrimers suitable for applications such as protective coatings, sealants, and matrices for embedding other functional molecules. google.com

Synthesis and Properties of this compound-Modified Siloxane Hybrids (Hybrimers)

This compound as a Component in Adhesion Promoters and Curable Compositions

This compound is utilized as a component in formulations for adhesion promoters and curable compositions, such as sealants and coatings. lookchem.comepo.org Its primary function is to act as a silane coupling agent, creating a durable chemical bridge between inorganic substrates (like glass, metal, or ceramics) and organic polymers. lookchem.commdpi.com This enhancement of interfacial bonding is critical for improving the performance and longevity of the final product. paint.orgeptanova.comantrocel.com

The versatility of this compound and similar silanes allows them to be incorporated into various systems. They are found in formulations for one-component curable sealants, coatings for metal and wood, and adhesives. epo.orgevonik.comjustia.com The choice of silane often depends on the specific polymer system and the desired final properties. In some applications, this compound is used in combination with other functional silanes, such as those containing epoxy or amino groups, to achieve optimal adhesion and curing characteristics for specific substrates. justia.comgoogleapis.comgoogle.com

The table below summarizes the role of this compound and related silanes in different applications.

| Application | Function of this compound/Related Silanes | Resulting Improvement |

| Adhesives & Sealants | Coupling Agent, Crosslinker | Enhanced adhesion to inorganic surfaces (glass, metal), improved mechanical strength and durability. lookchem.comepo.orgjustia.com |

| Coatings | Crosslinker, Adhesion Promoter | Increased durability, corrosion resistance, scratch resistance, and surface hardness. lookchem.comevonik.comspecialchem.com |

| Curable Compositions | Hydrosilylation reactant, Crosslinking agent | Control over curing process, improved storage stability and workability of the composition. epo.orggoogle.com.pg |

Integration into Mixed Matrix Membranes and Nanocomposites

In the field of advanced materials, this compound is relevant to the development of mixed matrix membranes (MMMs) and nanocomposites. knowmade.comgoogle.com These materials combine a polymer matrix with inorganic filler particles to achieve superior properties that surpass those of the individual components. mdpi.comrsc.org A significant challenge in creating effective MMMs and nanocomposites is ensuring strong adhesion and compatibility between the organic polymer and the inorganic filler. mdpi.com Poor interfacial bonding can lead to defects like voids, which compromise the material's performance. mdpi.commdpi.com

Silane coupling agents, including organoalkoxysilanes like this compound, are employed to address this challenge. google.com They are used to modify the surface of the inorganic nanoparticles (e.g., silica, titania, zinc oxide) before they are incorporated into the polymer matrix. google.commdpi.com The silane's alkoxy groups react with hydroxyl groups on the nanoparticle surface, forming stable covalent bonds. The silane's organic group (in this case, ethyl) then interacts favorably with the polymer matrix, effectively coupling the two phases and improving dispersion and adhesion. mdpi.com

This surface modification strategy has been shown to enhance the performance of MMMs used for gas separation. mdpi.comrsc.org By creating a defect-free interface, the selective transport of gases through the membrane can be improved, leading to higher permeability and selectivity. mdpi.comscielo.br For instance, studies have shown that modifying zeolite or TiO2 nanoparticles with aminosilanes before embedding them in a polymer matrix significantly boosts CO2/CH4 and CO2/N2 separation performance. mdpi.comrsc.org While these studies often highlight aminosilanes, the fundamental principle of using a coupling agent like an alkyldiethoxysilane is the same.

Similarly, in nanocomposites, functionalizing nanoparticles with silanes enhances their integration into the polymer, leading to materials with improved mechanical, thermal, and barrier properties. google.commdpi.compnnl.gov The use of silanes can create protein/polymer biocomposites where the inorganic shell improves the stability of the core protein. pnnl.gov

The table below details the impact of silane modification on the properties of these advanced materials.

| Material Type | Filler/Nanoparticle | Silane Modifier Type | Impact of Silane Modification |

| Mixed Matrix Membranes (MMMs) | Zeolite RHO, TiO2 | Aminosilanes (e.g., NH2-RHO) | Enhanced CO2/CH4 and CO2/N2 selectivity and permeability; improved polymer/filler adhesion. mdpi.comrsc.org |

| Mixed Matrix Membranes (MMMs) | Zeolitic imidazolate frameworks (ZIF-8) | Not specified | Increased gas permeability and selectivity. scielo.br |

| Nanocomposites | Inorganic Nanoparticles (e.g., SiO2, TiO2) | Alkyloxysilanes, Isocyanatosilanes | Homogeneous dispersion of nanoparticles, improved mechanical and thermal properties. google.comgoogle.com |

| Biocomposites | Protein Core | This compound | Formation of a stabilizing polymer shell around the protein core. pnnl.gov |

Surface Modification Through Ethyldiethoxysilane Derivatization

Silanization of Hydroxylated Surfaces with Ethyldiethoxysilane

Silanization is a widely employed technique for modifying surfaces that possess hydroxyl (-OH) groups, such as glass, silica (B1680970), and certain metals. soton.ac.uk This process involves the reaction of a silane (B1218182) coupling agent, like this compound, with these surface hydroxyls to form a stable, covalently bonded siloxane layer.

The efficacy of silane coupling agents, including this compound, stems from their dual-reactivity. dow.com The general structural formula for these agents is Y-R-Si-X3, where Y is an organofunctional group, R is an alkyl group, and X represents a hydrolyzable group, such as ethoxy in the case of this compound. sunfar-silicone.com The mechanism of action at an interface is a multi-step process:

Hydrolysis: The ethoxy groups (X) on the silicon atom react with water to form silanol (B1196071) groups (Si-OH). This can be catalyzed by the presence of moisture on the substrate surface or by adding a small amount of water to the silane solution. dow.comaip.org

Condensation: The newly formed silanol groups can then condense with other silanol groups, forming a siloxane (Si-O-Si) network. aip.org

Hydrogen Bonding: The silanol groups of the hydrolyzed silane form hydrogen bonds with the hydroxyl groups present on the surface of the inorganic substrate. aip.orgresearchgate.net

Covalent Bond Formation: With the removal of water, typically through drying or curing, these hydrogen bonds are converted into stable covalent siloxane bonds (Substrate-O-Si) at the interface. dow.comaip.org

The formation of covalent bonds between the this compound and the hydroxylated surface is fundamental to the enhancement of interfacial adhesion. dow.comaip.org These robust chemical links effectively bridge the inorganic substrate with an organic polymer or coating. dow.com The ethyl group of this compound, being non-reactive, provides a hydrophobic character to the modified surface.

The result is a significant improvement in the bond strength and durability, particularly in humid or challenging environments. dow.com By creating a strong and stable interface, the silane treatment helps to prevent delamination and maintain the integrity of composite materials and coatings over time. Research has shown that the presence of a silane coupling agent at the interface leads to a noticeable difference in the fracture surface of composites, indicating improved adhesion between the filler and the polymer matrix. dow.com

Mechanisms of Silane Coupling Agent Action at Interfaces

Functionalization of Nanoscale Fillers for Polymer Nanocomposites

The incorporation of nanoscale fillers into polymer matrices is a common strategy to enhance the mechanical, thermal, and barrier properties of the resulting nanocomposites. wiley-vch.dersc.org However, the inherent tendency of nanoparticles to agglomerate due to strong van der Waals forces presents a significant challenge. mdpi.comresearchgate.net Surface functionalization of these fillers with silanes like this compound is a key strategy to overcome this issue. mdpi.com

Effective dispersion of nanofillers and strong interfacial adhesion are crucial for maximizing the performance of polymer nanocomposites. mdpi.comchimicatechnoacta.ru Silane coupling agents play a pivotal role in achieving these objectives. mdpi.com The functionalization of nanofillers with this compound alters their surface chemistry, making them more compatible with the polymer matrix. researchgate.net

The process involves treating the nanofillers, which often have hydroxyl groups on their surface (e.g., silica, alumina), with this compound. iipseries.org The ethoxy groups of the silane react with the surface hydroxyls of the nanoparticles, creating a covalent bond and leaving the ethyl groups exposed on the surface. mdpi.com This surface modification leads to several benefits:

Improved Dispersion: The organic ethyl groups on the filler surface reduce the surface energy and inter-particle attraction, mitigating agglomeration and promoting a more uniform dispersion within the polymer matrix. mdpi.comscispace.com

Enhanced Interfacial Adhesion: The modified surface of the nanofiller can establish better interactions with the polymer matrix, leading to improved stress transfer from the polymer to the filler and, consequently, enhanced mechanical properties of the nanocomposite. mdpi.comchimicatechnoacta.ru

Combining physical dispersion methods, such as ultrasonication or high-shear mixing, with chemical surface modification using silanes often yields the most effective and stable dispersions. mdpi.com

Application in Coating Technologies

This compound and other organofunctional silanes are integral components in the formulation of advanced coating systems. They are used to improve adhesion, enhance durability, and impart specific functionalities to coatings. dow.com

Protective and functional coatings are designed to shield substrates from environmental degradation and to provide specific surface properties. specificpolymers.comnexceris.com Silanes contribute significantly to the performance of these coatings in several ways:

Adhesion Promotion: When used as a primer or an additive in a coating formulation, this compound can significantly improve the adhesion of the coating to inorganic substrates like metal and glass. dow.com The silane hydrolyzes and reacts with the substrate surface, creating a durable chemical bond that anchors the coating. dow.com

Corrosion Resistance: In anti-corrosion coatings for metals, silanes can form a dense, cross-linked siloxane layer at the metal-coating interface. This layer acts as a barrier, hindering the penetration of moisture and corrosive ions, thereby enhancing the protective properties of the coating. aip.orgspecificpolymers.com

Functional Coatings: The ability of silanes to modify surface properties is exploited in the development of functional coatings. While this compound itself provides hydrophobicity, other organofunctional silanes can be used to introduce a wide range of functionalities. These can include coatings with improved scratch resistance, self-cleaning properties, or specific chemical reactivity. specificpolymers.comresearchgate.net

The versatility of silane chemistry allows for the tailoring of coating properties to meet the demands of various applications, from automotive and aerospace to construction and electronics. specificpolymers.combasf-coatings.com

Modulating Wettability and Surface Energy

The derivatization of surfaces with this compound is a chemical modification technique primarily employed to alter surface properties, specifically wettability and surface energy. Wettability describes the ability of a liquid to maintain contact with a solid surface, a phenomenon governed by the balance between adhesive forces (between the liquid and the solid) and cohesive forces (within the liquid). This property is commonly quantified by the water contact angle (WCA). A low contact angle (<90°) indicates good wetting and a hydrophilic (water-attracting) surface, whereas a high contact angle (>90°) signifies poor wetting and a hydrophobic (water-repellent) surface. measurlabs.com

Surface energy is a measure of the excess energy at the surface of a material compared to the bulk. kruss-scientific.com Surfaces with high energy are typically hydrophilic, while those with low energy are hydrophobic. readersinsight.net The modification of a substrate with this compound fundamentally changes its surface chemistry, leading to a significant reduction in its surface energy and a corresponding increase in hydrophobicity.

The process of derivatization involves the reaction of this compound with hydroxyl (-OH) groups present on the substrate, such as glass, silica, or metal oxides. The diethoxy groups (-OCH2CH3) of the silane are hydrolyzable and react with surface silanol groups (Si-OH) or other hydroxyls to form stable, covalent siloxane bonds (Si-O-Si). This reaction anchors the molecule to the surface. Following this anchoring, the non-polar ethyl group (-CH2CH3) of the this compound molecule is oriented away from the substrate. This dense layer of outwardly-facing alkyl groups forms a new, low-energy interface that minimizes interaction with water, leading to the observed hydrophobic effect.

Research Findings

Research into surface modification demonstrates that silanization is a highly effective method for rendering naturally hydrophilic surfaces hydrophobic. epo.org The treatment of substrates like glass or silica, which are rich in hydroxyl groups and thus inherently hydrophilic with low water contact angles, with alkylsilanes results in a significant shift in their wetting behavior.

While specific quantitative studies detailing the precise water contact angle and surface energy values resulting from this compound derivatization are not extensively available in broad literature, the principles of silanization with analogous compounds are well-documented. For instance, treatment of glass surfaces with similar short-chain alkylsilanes can increase the water contact angle from a value typical for clean glass (~35-55°) to over 85°. researchgate.net The final wettability is influenced by factors such as the concentration of the silane solution, the reaction time, and the cleanliness and nature of the substrate. epo.org

The table below illustrates the expected change in wettability and surface energy for a generic hydrophilic substrate, such as glass, upon derivatization with this compound, based on established principles of silanization.

| Property | Untreated Glass (Typical) | Glass Treated with this compound (Expected) |

| Dominant Surface Groups | Hydroxyl (-OH) | Ethyl (-CH2CH3) |

| Surface Character | High-Energy, Hydrophilic | Low-Energy, Hydrophobic |

| Water Contact Angle (WCA) | < 60° | > 80° |

| Surface Free Energy | High | Low |

This table represents expected values based on the established chemical principles of silanization with short-chain alkylsilanes. Specific values can vary based on experimental conditions.

Advanced Applications of Ethyldiethoxysilane Derived Materials

Materials for Optoelectronic and Electronic Devices

The sol-gel process, utilizing ethyldiethoxysilane often in conjunction with other metal alkoxides, allows for the low-temperature, solution-based fabrication of thin films and composites critical for next-generation electronic and optoelectronic devices. rsc.orgnih.gov These materials combine the processability of organic polymers with the performance characteristics of inorganic glasses and ceramics. mdpi.comnih.gov

Transparent Conductive Materials from Nanoparticle-Ethyldiethoxysilane Composites

Transparent conductive materials (TCMs) are essential for devices like displays, touch screens, and solar cells, requiring both high electrical conductivity and high optical transparency. researchgate.net While indium tin oxide (ITO) is the industry standard, composite materials offer a promising alternative. cesma.demdpi.com These composites often consist of conductive nanoparticles, such as silver (Ag) nanowires or metal oxides like aluminum-doped zinc oxide (AZO), dispersed within a transparent dielectric matrix. cesma.denih.gov

This compound-derived silica (B1680970) serves as an excellent binder or matrix for these nanoparticles. Through a sol-gel process, this compound is hydrolyzed and condensed to form a stable, transparent, and insulating silica network around the conductive nanoparticles. The ethyl groups in the precursor can enhance the compatibility between the silica matrix and organic solvents or polymers used in ink formulations for printing processes. mdpi.com This approach allows for the fabrication of transparent conductive layers via low-cost, scalable techniques like spin-coating or inkjet printing. cesma.de The resulting composite films combine the high conductivity of the nanoparticle network with the mechanical stability and transparency of the siloxane matrix. For instance, composite electrodes of silver nanowires (AgNWs) over-coated with materials like reduced graphene oxide (rGO) show improved surface roughness and sheet resistance. nih.gov

Table 1: Properties of Sol-Gel Derived Transparent Conductive Films

| Film Composition | Deposition Method | Resistivity (Ω·cm) | Transmittance (%) | Reference |

|---|---|---|---|---|

| Aluminum-doped Zinc Oxide (AZO) | Sol-Gel Spin Coating | 4.06 x 10⁻³ | >80 | |

| F, Cl, Ga co-doped ZnO | Sol-Gel Spin Coating | 1.64 x 10⁻³ | ~90 | |

| LaF₃-doped SnO₂ | Sol-Gel Dip-Coating | 8.68 x 10⁻³ | 85.1 | vjs.ac.vn |

Hybrid Dielectric Layers for Enhanced Performance

In modern transistors, particularly thin-film transistors (TFTs), high-dielectric-constant (high-k) gate insulators are crucial for reducing operating voltages and power consumption. rsc.org Organic-inorganic hybrid materials have emerged as a leading solution, combining the high dielectric constant of inorganic oxides with the flexibility and solution processability of organic polymers. mdpi.comnih.gov

This compound can be co-polymerized with metal alkoxides like zirconium, hafnium, or titanium precursors via a sol-gel route to create hybrid dielectric films. mdpi.commdpi.comyonsei.ac.kr The resulting material is a cross-linked network where the inorganic component provides a high dielectric constant, while the siloxane network, modified with ethyl groups from this compound, imparts desirable properties such as improved flexibility, lower leakage current, and better interface quality with the semiconductor layer. mdpi.comresearchgate.net The ability to tune the ratio of organic (ethyl groups) to inorganic components allows for precise control over the dielectric properties. mdpi.com These hybrid dielectrics can be processed at low temperatures, making them compatible with flexible polymer substrates. mdpi.comyonsei.ac.kr For example, a ZrO₂ nanoparticle-dispersed hybrid material has been successfully used as a high-k gate dielectric in low-temperature, solution-processed oxide TFTs. yonsei.ac.kr

Table 2: Performance of Devices with Hybrid Dielectric Layers

| Dielectric Composition | Semiconductor | Mobility (cm²/Vs) | Key Feature | Reference |

|---|---|---|---|---|

| ZrTiOx (amorphous) | Pentacene | 0.58 | High-k (53), Low voltage (6 V) | rsc.org |

| HfOx-Polymer Hybrid | Pentacene | 0.31 | Low leakage, Low threshold voltage (-0.8 V) | mdpi.com |

| ZnO:Al / TiO₂ | ZnO:Al | 4.96 | Flexible substrate compatibility | nih.gov |

Flexible and Printable Electronic Substrates

The future of electronics lies in flexible, wearable, and even biodegradable devices. numberanalytics.comnih.gov This requires substrates that are not only pliable but can also host active electronic components. While materials like polyethylene (B3416737) terephthalate (B1205515) (PET), polyimide (PI), and even paper are common, functionalizing their surfaces is key. nih.govresearchgate.netarxiv.org this compound-derived sol-gel coatings provide a powerful method for creating smooth, chemically stable, and insulating layers on these unconventional substrates. unav.edu

The sol-gel process using this compound is performed at low temperatures, which is compatible with polymer substrates that cannot withstand the high temperatures of conventional semiconductor processing. unav.edunih.gov The resulting silica or organosilicate layer can planarize a rough substrate like paper or fabric, providing a smooth base for printing conductive inks and other functional layers. nih.gov The ethyl groups in the network enhance flexibility, reducing the risk of cracking when the substrate is bent. numberanalytics.comresearchgate.net Furthermore, these coatings can act as a barrier layer, protecting the electronic components from moisture and the substrate from solvents used in printing inks. This technology is foundational for producing low-cost, large-area flexible electronics such as RFID tags, sensors, and flexible displays. numberanalytics.comresearchgate.netmdpi.com

Biomedical Materials and Bio-Applications (focusing on material properties, not clinical)

In the biomedical field, the surface properties of materials are paramount. This compound-derived materials, created through the sol-gel process, offer a way to modify the surfaces of medical implants or create matrices for biotechnological applications. researchgate.net The resulting materials are valued for their chemical stability, biocompatibility, and tunable porous structure.

This compound-Derived Coatings for Implants and Medical Devices

Metallic implants, such as those made from titanium alloys or magnesium alloys, are widely used in orthopedics and dentistry. researchgate.net However, they can be susceptible to corrosion in the physiological environment, which can lead to implant failure and the release of harmful ions. jmsse.inproplate.com Applying a protective, biocompatible coating is a critical strategy to improve their longevity and safety. proplate.comhydromer.com

Silane-based coatings, formed via the sol-gel method, create a dense, stable, and well-adhered ceramic-like layer on the metal surface. researchgate.netnih.gov this compound can be a key component in these formulations, often combined with other silanes like tetraethyl orthosilicate (B98303) (TEOS) or functional silanes. The hydrolysis and condensation of this compound form a stable Si-O-M bond with the metal oxide surface, ensuring strong adhesion. researchgate.net The resulting cross-linked siloxane film acts as a physical barrier, significantly enhancing the corrosion resistance of the implant. researchgate.netjmsse.in The presence of ethyl groups can modify the surface energy and hydrophobicity of the coating, which can influence protein adsorption and subsequent cellular interactions. researchgate.net These coatings are transparent, can be applied to complex shapes, and are processed at low temperatures, preserving the bulk properties of the metallic implant. researchgate.net

Table 3: Corrosion Resistance of Silane-Coated Medical Alloys

| Substrate | Coating Composition | Corrosion Current (Icorr) | Improvement vs. Bare Alloy | Reference |

|---|---|---|---|---|

| Mg6ZnCa Alloy | GPTMS:MTEOS (3:1) | Two orders of magnitude lower | Ecorr shifted by ~340 mV (more noble) | jmsse.in |

| Ti6Al4V Alloy | Hydroxyapatite (HAP) | 0.63 µA/cm² | Higher corrosion resistance (Rp) | mdpi.com |

| Magnesium | HA+Ce | 1.05 µA/cm² | 92.5% reduction vs. bare Mg | mdpi.com |

Sol-Gel Matrices for Enzyme Entrapment and Biomacromolecule Confinement

The immobilization of enzymes and other biomacromolecules is crucial for applications in biosensors, biocatalysis, and controlled release systems. mdpi.compnrjournal.com Entrapment within a porous matrix is a gentle method that can preserve the biological activity of the molecule. researchgate.net Sol-gel matrices derived from alkoxide precursors like this compound are ideal for this purpose. mdpi.comrsc.org

The sol-gel process involves the hydrolysis and polycondensation of this compound at or near room temperature and neutral pH, conditions which are compatible with sensitive biomolecules like enzymes. pnrjournal.com The biomolecules are added to the initial sol solution and become physically entrapped within the pores of the silica network as it gels and ages. mdpi.com The porosity, pore size, and surface chemistry of the resulting matrix can be precisely controlled by adjusting the sol-gel process parameters and by co-polymerizing this compound with other precursors. mdpi.comrsc.org The ethyl groups render the matrix more hydrophobic compared to one made from purely inorganic precursors like TEOS, which can be advantageous for reactions involving non-polar substrates. pnrjournal.com This confinement protects the enzyme from the bulk environment, often leading to enhanced stability, while the porosity allows for the diffusion of substrates and products. researchgate.net

Controlled-Release Systems based on this compound Hybrids

The development of advanced drug delivery systems (DDS) that ensure the sustained and controlled release of therapeutic agents is a significant area of biomedical research. nih.govresearchgate.net Organic-inorganic hybrid materials synthesized via the sol-gel process have emerged as highly effective carriers for such applications. researchgate.netbist.eu The use of organosilane precursors, such as this compound, alongside traditional silica precursors like tetraethoxysilane (TEOS), allows for the creation of a hybrid silica matrix with tunable properties ideal for controlled release. scholarsresearchlibrary.comnih.gov

The fundamental principle involves the hydrolysis and co-condensation of this compound with other alkoxides. The ethoxy groups (-OC₂H₅) participate in the formation of the inorganic siloxane (Si-O-Si) network, while the non-hydrolyzable ethyl group (-C₂H₅) becomes an integral part of the matrix structure. This incorporation of organic moieties into the inorganic silica framework modifies the material's properties, such as its hydrophilic/hydrophobic balance, pore structure, and degradation rate. scholarsresearchlibrary.comzmsilane.com These characteristics are critical for controlling the diffusion and release of encapsulated drug molecules. mdpi.com

By adjusting the ratio of this compound to other silica precursors, the microenvironment within the matrix can be precisely engineered. scholarsresearchlibrary.com A higher concentration of this compound increases the hydrophobicity of the matrix, which can be advantageous for the sustained release of hydrophobic drugs. Furthermore, the network's porosity and tortuosity can be tailored by controlling sol-gel reaction parameters like pH and catalyst type. scholarsresearchlibrary.comencyclopedia.pub This allows for the design of systems where the drug release profile is carefully matched to the therapeutic need, minimizing toxicity and improving patient compliance by reducing dosing frequency. nih.govresearchgate.net These hybrid systems can be fabricated into various forms, including nanoparticles, films, or monoliths, further expanding their potential applications in targeted and localized drug delivery. researchgate.netnih.gov

Table 1: Influence of Sol-Gel Precursors on Matrix Properties for Controlled Release This interactive table showcases how the choice of precursor in a sol-gel system can influence key parameters relevant to controlled-release applications.

| Precursor System | Key Feature | Resulting Matrix Property | Impact on Drug Release |

| TEOS only | Fully inorganic network | High hydrophilicity, microporous structure scholarsresearchlibrary.com | Rapid release of hydrophilic drugs, potential for burst release |

| TEOS + this compound | Organic-inorganic hybrid | Increased hydrophobicity, tunable porosity scholarsresearchlibrary.comzmsilane.com | Slower, more sustained release, especially for hydrophobic drugs |

| TEOS + MTMS¹ | Methyl group modification | Modified surface chemistry and pore structure scholarsresearchlibrary.com | Tailorable release kinetics independent of particle size scholarsresearchlibrary.com |

| Bridged Organosilanes² | Organic groups in framework | High surface area, ordered nanopores rsc.org | High drug loading capacity, potential for functionalization rsc.org |

¹MTMS (Methyltrimethoxysilane) is another alkyl-substituted alkoxysilane used to modify release kinetics. ²Bridged organosilanes contain an organic group linking two or more silicon atoms, creating periodic mesoporous organosilicas (PMOs).

Advanced Functional Materials

The integration of organic components into inorganic matrices at the molecular level, facilitated by precursors like this compound, opens pathways to a new generation of advanced functional materials. polytechnique.eduimerys.com These hybrid materials, often synthesized via the sol-gel route, combine the advantageous properties of both organic polymers (e.g., flexibility, functionality) and inorganic glasses (e.g., stability, strength). sol-gel.net The use of organo-functional silanes is central to creating materials with precisely engineered characteristics for sophisticated applications. zmsilane.comrsc.org

Materials with Tunable Optical, Electrical, and Magnetic Properties

The incorporation of this compound into sol-gel matrices provides a versatile platform for creating composite materials with tunable physical properties. By embedding functional nanoparticles within a hybrid silica matrix co-polymerized from this compound and other alkoxides, the optical, electrical, and magnetic characteristics of the final material can be precisely controlled. aip.orgmdpi.com

Tunable Optical Properties: The sol-gel process allows for the synthesis of highly transparent hybrid glasses at low temperatures. nih.gov this compound contributes to a uniform, low-defect matrix ideal for optical applications. When plasmonic nanoparticles, such as gold (Au) or silver (Ag), are dispersed within this matrix, the material can exhibit tunable localized surface plasmon resonance (LSPR). tandfonline.com The size and distribution of these nanoparticles, influenced by the matrix chemistry, dictate the LSPR wavelength, allowing for the creation of materials with tailored colors and optical absorption characteristics for use in sensors and photonics. tandfonline.com

Tunable Magnetic Properties: Hybrid materials with tailored magnetic responses can be fabricated by dispersing magnetic nanoparticles, such as nickel-manganese ferrite (B1171679) (Ni₀.₆Mn₀.₄Fe₂O₄), within a silica matrix. mdpi.com Using a co-precursor like this compound to form the silica matrix helps prevent the agglomeration of the magnetic nanoparticles, ensuring their uniform distribution. mdpi.com The magnetic properties of the composite, including saturation magnetization (Mₛ) and coercivity (Hₑ), can be tuned by varying the concentration of the magnetic nanoparticles within the hybrid matrix. mdpi.com

Table 2: Research Findings on Tuning Properties of Hybrid Materials This interactive table presents selected research findings on how the composition of hybrid materials affects their physical properties.

| Material System | Tunable Property | Method of Tuning | Observed Result | Source |

| Ni₀.₆Mn₀.₄Fe₂O₄ in SiO₂ | Magnetic | Increasing ferrite content (α) in the SiO₂ matrix | Saturation magnetization (Mₛ) increases from 4.5 to 80.5 emu/g as α increases. | mdpi.com |

| Nd-doped CoFe₂O₄ | Magnetic & Electrical | Increasing Nd³⁺ doping concentration | Saturation magnetization and coercivity increase; electrical conductivity is suppressed. | rsc.org |

| SiOC Ceramics | Electrical | Modifying organosilicon precursor side groups | Precursors with higher carbon content lead to higher electrical conductivity in the final ceramic. | aip.org |

| ZrO₂/PCL Hybrids | Magnetic | Varying Poly(ε-caprolactone) (PCL) content | The diamagnetic susceptibility of the hybrid material is influenced by the polymer amount. | researchgate.net |

X-ray Detector Materials Incorporating this compound Derivatives

The development of new scintillator materials for X-ray detection is crucial for advancing medical imaging and high-energy physics. rsc.orgresearchgate.net Scintillators work by converting high-energy radiation, like X-rays, into low-energy photons (light), which are then detected by a photosensor. google.com Sol-gel chemistry, particularly using hybrid precursors like this compound, offers a novel and advantageous route for fabricating solid-state scintillators. aip.orgresearchgate.net

Traditionally, scintillators are made from high-purity, large single crystals, which are expensive and difficult to grow. aip.org The sol-gel process provides a low-temperature, cost-effective alternative to produce transparent, dense, and crack-free silica-based monoliths that can serve as the host matrix for scintillating dopants. google.comaip.org Using organically modified precursors such as 3-glycidoxypropyltrimethoxysilane (B1200068) (GPTMS) or polystyrene-functionalized siloxanes has been shown to improve the quality of the silica matrix, reducing cracks and enhancing homogeneity. google.comaip.org this compound can similarly be used as a co-precursor to create a hybrid organic-inorganic matrix. This hybrid nature can enhance the solubility and uniform dispersion of organic fluorescent sensitizers or scintillating quantum dots within the matrix, leading to improved light output and efficiency. aip.org

Research has demonstrated that hybrid polystyrene-silica nanocomposites are highly efficient hosts for fabricating scintillators. aip.org The interaction between the polystyrene, an arene-containing alkoxide precursor, and a fluorescent sensitizer (B1316253) leads to a clear enhancement in scintillation yields. aip.org Furthermore, the flexibility of the sol-gel process allows for the fabrication of scintillators in various forms, such as thin films or complex 3D structures, which is not possible with traditional crystal growth methods. researchgate.net This opens up possibilities for creating novel detector geometries, including flexible and curved X-ray detectors. nih.gov

Table 3: Properties of Selected Scintillator Materials This interactive table compares key properties of various scintillator materials, highlighting the potential design space for sol-gel derived detectors.

| Material | Density (g/cm³) | Light Output (photons/MeV) | Decay Time (ns) | Key Feature |

| NaI(Tl) | 3.67 | 38,000 | 250 | Most widely used, high light output |

| BGO | 7.13 | 8,200 | 300 | High density and stopping power |

| LYSO:Ce | 7.1 | 33,200 | 36 | Fast decay time, good energy resolution |

| Plastic Scintillator | ~1.03 | ~10,000 | ~2.5 | Fast, low cost, large area fabrication |

| Hybrid PS-Silica | N/A | Enhanced yield reported | N/A | Room temperature sol-gel processing, high homogeneity |

Data for NaI(Tl), BGO, and LYSO:Ce from various sources. Data for Plastic Scintillator is typical. Data for Hybrid PS-Silica from aip.org.

Advanced Ceramics and Glasses from Sol-Gel Precursors

The sol-gel process is a versatile chemical route for synthesizing high-purity, homogeneous glasses and ceramics at temperatures significantly lower than traditional melt-processing techniques. wpmucdn.comnumberanalytics.com The process involves the hydrolysis and condensation of molecular precursors, typically metal alkoxides. wpmucdn.com The use of organically modified silicon alkoxides, such as this compound, as co-precursors alongside conventional ones like TEOS, allows for the production of advanced hybrid materials with tailored microstructures and properties. wpmucdn.comdtic.mil

When this compound is part of the precursor mixture, its two ethoxy groups hydrolyze and participate in the polycondensation reactions that form the inorganic Si-O-Si backbone of the material. wpmucdn.com However, the ethyl group is covalently bonded to the silicon atom and is not removed during hydrolysis. This incorporated organic group acts as a network modifier, disrupting the pure inorganic network. acs.org This modification can be leveraged to control the properties of the final ceramic or glass.

For instance, the presence of these organic groups can create materials with controlled porosity after the organic components are burned out during a final calcination step. This is a key method for producing porous ceramics used in filtration and catalysis. numberanalytics.com In other applications, the organic groups can impart a degree of flexibility to the initial gel, which helps to reduce stress and prevent cracking during the drying process—a major challenge in producing large, monolithic sol-gel ceramics. google.com The final properties of the polymer-derived ceramic (PDC), such as density, mechanical strength, and thermal stability, are directly influenced by the type and concentration of the organosilicon precursors used. aip.orgresearchgate.net This molecular-level control enables the rational design of advanced ceramics and glasses for specialized applications in electronics, aerospace, and industry. imerys.comtandfonline.com

Advanced Characterization Techniques for Ethyldiethoxysilane Systems

Spectroscopic Analysis

Spectroscopic techniques are fundamental in elucidating the molecular characteristics of ethyldiethoxysilane systems.